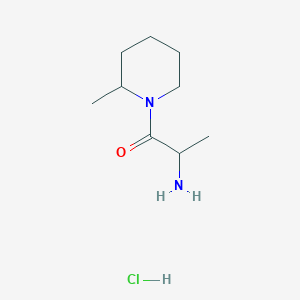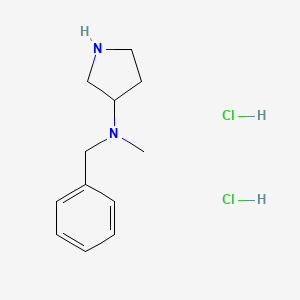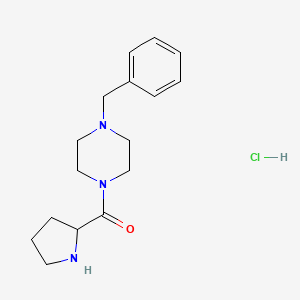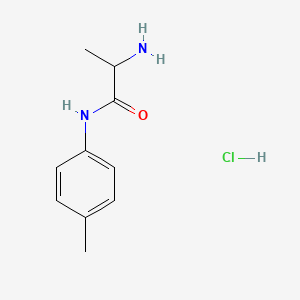
Ácido 2-(6-metoxi-2,3-dihidro-1-benzofuran-3-il)acético
Descripción general
Descripción
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
Benzofuran compounds, which include this compound, have been shown to have a wide range of biological and pharmacological activities . They have been used in the design of antimicrobial agents active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives, including this compound, have been suggested to interact with various targets leading to a range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid and Src kinase may result in the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . The impact of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid on cell signaling pathways, such as the inhibition of Src kinase, can lead to changes in gene expression and metabolic processes, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. For instance, the inhibition of Src kinase by this compound involves binding to the enzyme’s active site, preventing its phosphorylation activity . Additionally, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for in vitro and in vivo studies . Over time, the effects of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid on cellular function may vary, with potential long-term impacts on cell viability and proliferation.
Dosage Effects in Animal Models
In animal models, the effects of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid vary with different dosages. Studies have shown that at lower doses, this compound can exhibit therapeutic effects, such as anti-tumor activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The metabolic pathways of this compound may include oxidation, reduction, and conjugation reactions . These processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid within the cell can affect its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
The synthesis of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Etherification and Dehydrative Cyclization: One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Alternative Methods: Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis.
Análisis De Reacciones Químicas
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Comparación Con Compuestos Similares
2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.
Benzofuran derivatives: Compounds with similar core structures but varying substituents, leading to different biological and chemical properties.
Other benzofuran-based compounds: These include various substituted benzofurans with diverse applications in medicine and industry.
Propiedades
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQPBXFERQVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93198-72-2 | |
| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93198-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)





![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
